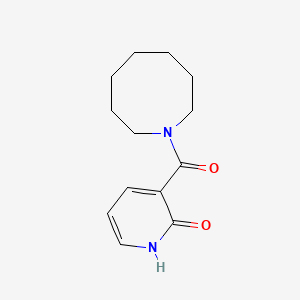![molecular formula C17H15FN2O2 B7476213 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide, also known as TAK-659, is a small molecule that belongs to the class of protein kinase inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the activation of B cells, T cells, and mast cells. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition can lead to the suppression of T-cell activation and cytokine production. TEC kinase is involved in mast cell activation, and its inhibition can lead to the suppression of mast cell degranulation and cytokine production.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B cells and T cells, as well as the degranulation and cytokine production of mast cells. It has also been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its specificity towards BTK, ITK, and TEC kinase, which makes it a potentially safer and more effective therapeutic agent compared to other protein kinase inhibitors. However, one of the limitations of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its poor solubility and bioavailability, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the evaluation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with 2-aminoindole, followed by the addition of N,N-dimethylacetamide and sodium hydride. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in various cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-6-3-5-13(10-14)17(22)19-11-16(21)20-9-8-12-4-1-2-7-15(12)20/h1-7,10H,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVILMESFHFBHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)
![2,2-dimethyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7476150.png)








![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
